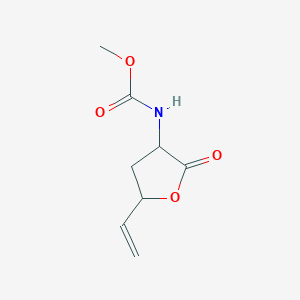![molecular formula C11H13N3O2 B13994901 3-(Tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B13994901.png)
3-(Tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8(7H)-one is a heterocyclic compound that features a unique structure combining a tetrahydropyran ring with an imidazo[1,5-a]pyrazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures to reduce esters to alcohols . The reaction mixture is then subjected to further cyclization steps to form the desired imidazo[1,5-a]pyrazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,5-a]pyrazine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium
Reduction: H2 with Pd/C catalyst
Substitution: NaH and alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(Tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8(7H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-(Tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,5-a]pyridine derivatives: These compounds share a similar imidazo core but differ in the attached substituents and ring structures.
Imidazo[1,2-a]pyrimidines: Another class of heterocycles with comparable properties and applications.
Uniqueness
3-(Tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8(7H)-one is unique due to its specific combination of a tetrahydropyran ring with an imidazo[1,5-a]pyrazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H13N3O2 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one |
InChI |
InChI=1S/C11H13N3O2/c15-11-9-7-13-10(14(9)4-3-12-11)8-1-5-16-6-2-8/h3-4,7-8H,1-2,5-6H2,(H,12,15) |
InChI-Schlüssel |
ORVNVWKHNZQICB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C2=NC=C3N2C=CNC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester](/img/structure/B13994835.png)





![Benzenecarboximidamide,4'-[1,5-pentanediylbis(thio)]bis-, dihydrochloride](/img/structure/B13994859.png)
![5-Pyrimidinecarboxylic acid, 2-chloro-4-[(3-ethoxy-3-oxopropyl)methylamino]-, ethyl ester](/img/structure/B13994870.png)
![N-(2-Amino-2-oxoethyl)-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B13994880.png)
![2,2'-[(2,5-Dimethylphenyl)imino]diethanol](/img/structure/B13994883.png)
